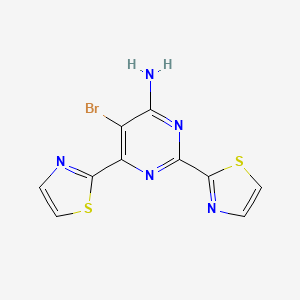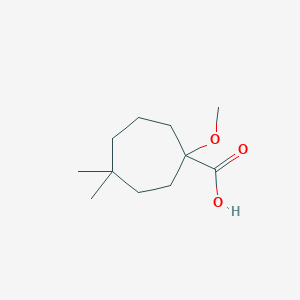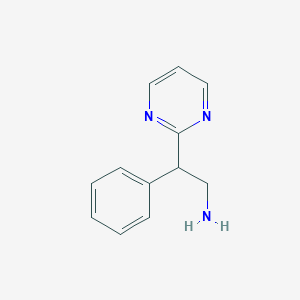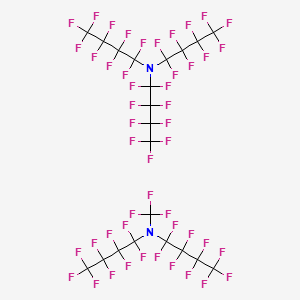
氟利昂 FC-40
描述
Fluorinert FC-40 is a clear, colorless, thermally stable, fully-fluorinated liquid. It is primarily used in single-phase heat transfer applications within the semiconductor manufacturing industry. Its liquid range spans from -57°C to 165°C, making it suitable for various applications such as etchers, ion implanters, and testers . Fluorinert FC-40 is known for its excellent thermal and chemical stability, high electric strength, and non-conductive properties .
科学研究应用
Fluorinert FC-40 has a wide range of scientific research applications:
Chemistry: Used as an inert solvent in chemical reactions and as a heat transfer fluid in various laboratory setups
Biology: Employed in cytoskeletal contractility assays and density gradient studies due to its high density and non-reactive nature
Medicine: Utilized in real-time quantitative PCR to evaluate compatibility and as a high-density chase solution in density gradient studies
Industry: Widely used in the semiconductor industry for cooling and heat transfer in high-performance computing systems and electronic components
作用机制
Target of Action
Fluorinert FC-40, also known as Fluorinert, is primarily used in the electronics and semiconductor industry . Its primary targets are electronic devices and systems that require cooling or heat transfer . Fluorinert FC-40 is particularly useful in applications such as testers, Chemical Vapor Deposition (CVD), and Thin-Film Transistor (TFT) manufacturing .
Mode of Action
Fluorinert FC-40 interacts with its targets by serving as a heat transfer medium . It is a non-conductive, thermally and chemically stable fluid . This allows it to effectively absorb and dissipate heat from electronic components, thereby preventing overheating and ensuring the smooth operation of electronic devices .
Biochemical Pathways
It plays a crucial role in maintaining the optimal operating temperature of electronic devices, which can indirectly influence various processes in the electronics and semiconductor industry .
Pharmacokinetics
It’s worth noting that fluorinert fc-40 is resistant to thermal breakdown and hydrolysis during typical use and storage .
Result of Action
The primary result of Fluorinert FC-40’s action is the effective cooling of electronic components. By serving as a heat transfer medium, it helps maintain the optimal operating temperature of electronic devices, thereby preventing overheating, ensuring the smooth operation of these devices, and extending their lifespan .
Action Environment
Fluorinert FC-40 is designed to function effectively in a wide range of environmental conditions. It has a wide liquid range (-57°C to 165°C), making it suitable for various applications . It is also resistant to thermal breakdown and hydrolysis during typical use and storage . . Therefore, its use should be carefully managed to minimize emissions .
生化分析
Biochemical Properties
Fluorinert FC-40 plays a significant role in biochemical reactions due to its unique chemical structure and properties. It is primarily used as a solvent or medium in various biochemical assays and experiments. Fluorinert FC-40 interacts with enzymes, proteins, and other biomolecules by providing a stable and inert environment that does not interfere with the biochemical reactions. For example, it has been used in real-time quantitative PCR to evaluate its compatibility with the assay . Additionally, Fluorinert FC-40 has been employed in cytoskeletal contractility assays to deposit samples in dishes . The nature of these interactions is primarily physical, as Fluorinert FC-40 does not chemically react with the biomolecules but rather provides a supportive medium for the reactions to occur.
Cellular Effects
Fluorinert FC-40 has been shown to have minimal effects on various types of cells and cellular processes. It is practically non-toxic and non-irritating to the eyes and skin . In cell culture experiments, Fluorinert FC-40 has been used to evaluate its compatibility with different cell types, including HeLa cells and stem cells . The compound does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the cells to grow and function without introducing any toxic or adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, Fluorinert FC-40 has demonstrated excellent stability over time. Its composition does not shift or fractionate, ensuring consistent performance in experiments . Fluorinert FC-40 is resistant to thermal breakdown and hydrolysis, making it suitable for long-term use in various applications . Studies have shown that Fluorinert FC-40 maintains its properties over extended periods, with minimal degradation or loss of function. This stability makes it a reliable choice for in vitro and in vivo studies where long-term effects on cellular function need to be observed.
Dosage Effects in Animal Models
Fluorinert FC-40 has been evaluated for its effects at different dosages in animal models. The compound is practically non-toxic orally and demonstrates very low acute and sub-chronic inhalation toxicity . Studies have shown that Fluorinert FC-40 does not exhibit significant toxic or adverse effects at various dosages. It is essential to carefully manage the dosage to avoid any potential threshold effects. High doses of Fluorinert FC-40 may lead to accumulation in tissues, but no significant toxic effects have been reported.
准备方法
Fluorinert FC-40 is synthesized through a process involving the fluorination of organic compounds. The industrial production method typically involves the use of perfluorinated compounds, which are subjected to high temperatures and pressures to achieve full fluorination. The resulting product is a stable, fully-fluorinated liquid that does not fractionate over time .
化学反应分析
Fluorinert FC-40 is highly resistant to chemical reactions due to its fully-fluorinated nature. It does not undergo common chemical reactions such as oxidation, reduction, or substitution under normal conditions. This stability makes it an ideal choice for applications requiring a non-reactive medium .
相似化合物的比较
Fluorinert FC-40 is part of the Fluorinert family of products, which includes other perfluorinated compounds such as Fluorinert FC-72, Fluorinert FC-75, and Fluorinert FC-70. These compounds share similar properties but differ in their boiling points and specific applications:
Fluorinert FC-72: Used for low-temperature heat transfer applications due to its boiling point of 56°C.
Fluorinert FC-75: Known for its use in high-temperature applications with a boiling point of 215°C.
Fluorinert FC-70: Utilized in applications requiring a boiling point of around 155°C.
Fluorinert FC-40 stands out due to its wide liquid range and high thermal stability, making it a versatile choice for various industrial and research applications .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIZVITZUBGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21F48N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51142-49-5 | |
| Record name | Fluorinert FC-40 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the chemical nature of Fluorinert?
A1: Fluorinert liquids are perfluorocarbons, meaning they are composed entirely of carbon and fluorine atoms. Their chemical inertness and excellent dielectric properties make them suitable for various applications, ranging from electronics cooling to biomedical research.
Q2: Can you provide specific examples of Fluorinert liquids and their molecular formulas?
A2: Certainly! Some commonly used Fluorinert liquids include:* Fluorinert FC-72: Perfluorohexane (C6F14) * Fluorinert FC-40: Perfluoro(tributylamine) (C12F27N)* Fluorinert FC-770: Perfluoro(methyldecalin), with several isomers existing.
Q3: What about the molecular weights of these Fluorinert liquids?
A3: The molecular weights vary depending on the specific Fluorinert liquid. For instance:* Fluorinert FC-72 has a molecular weight of 338.04 g/mol.* Fluorinert FC-40 has a molecular weight of 671.0 g/mol.
Q4: What is known about the coefficient of thermal expansion of Fluorinert liquids?
A4: The coefficient of thermal expansion (CTE) is an important property for heat transfer applications. Research has shown that the CTE of Fluorinert FC-86 is influenced by the presence of dissolved gases. [] Degassed Fluorinert FC-86 exhibited a lower CTE compared to its non-degassed counterpart. []
Q5: Fluorinert liquids are known for their inertness. Are there any compatibility concerns with common materials?
A5: While generally inert, some Fluorinert liquids exhibit compatibility issues with specific materials. For instance, Fluorinert FC-72 showed significant absorption by Teflon, which is also composed of similar fluorinated compounds. []
Q6: What are some prominent applications of Fluorinert liquids in electronics cooling?
A6: Due to their excellent dielectric properties and thermal stability, Fluorinert liquids are used for cooling high-power electronics. * Researchers have explored the use of Fluorinert FC-72 in a closed-loop two-phase thermosyphon system for cooling CPUs in notebook computers. [] * Fluorinert liquids have been successfully employed in cooling systems for high-energy physics experiments at CERN, including the ATLAS and ALICE detectors at the Large Hadron Collider (LHC). []
Q7: How effective are Fluorinert liquids in these cooling applications?
A7: Studies have demonstrated the effectiveness of Fluorinert-based cooling systems. For example, in the CPU cooling system, the use of an evaporator with plate fins and Fluorinert FC-72 as the working fluid resulted in a significant temperature reduction (about 18%) compared to a smooth surface evaporator. []
Q8: Beyond electronics, are there any other notable uses of Fluorinert liquids?
A8: Absolutely! Fluorinert liquids find applications in various other fields:
- Biomedical Research: Fluorinert liquids are employed in magnetic resonance imaging (MRI) to reduce susceptibility artifacts in ex vivo brain tissue samples. [] They have also been investigated for their potential use in drug delivery and as contrast agents in medical imaging.
- Microfluidics: Their low surface tension and immiscibility with water make them valuable in microfluidic devices, such as capillary valves. []
- High-Pressure Studies: Certain Fluorinert liquids are employed as pressure-transmitting media in high-pressure diffraction studies, although their hydrostatic limits must be considered. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
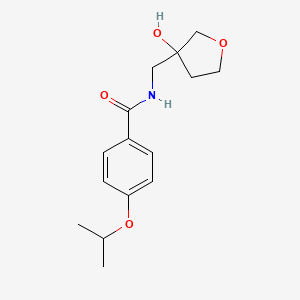
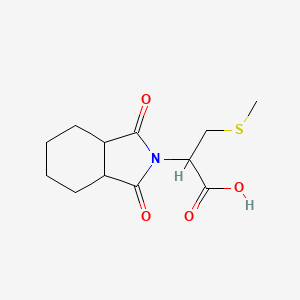
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
![1-(3,4-dichlorophenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2550508.png)
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

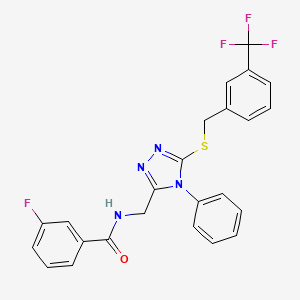
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)
